SM-6586

Description

Structure

3D Structure

Properties

IUPAC Name |

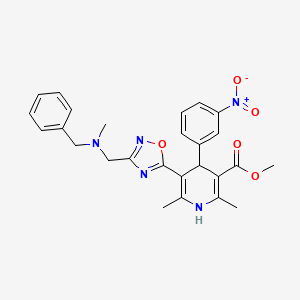

methyl 5-[3-[[benzyl(methyl)amino]methyl]-1,2,4-oxadiazol-5-yl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O5/c1-16-22(25-28-21(29-36-25)15-30(3)14-18-9-6-5-7-10-18)24(23(17(2)27-16)26(32)35-4)19-11-8-12-20(13-19)31(33)34/h5-13,24,27H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVCXSOKQHQGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C3=NC(=NO3)CN(C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103898-38-0 | |

| Record name | SM 6586 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103898380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SM-6586

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-6586 is a novel 1,4-dihydropyridine derivative that functions as a potent and long-acting calcium channel antagonist.[1][2] Its unique kinetic properties, characterized by a very slow rate of dissociation from its binding site, are thought to contribute to its sustained antihypertensive effects.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with L-type calcium channels, downstream signaling effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels (VGCCs).[1] These channels are critical for regulating calcium influx into vascular smooth muscle cells, which in turn mediates vasoconstriction and controls blood pressure. By inhibiting these channels, this compound reduces intracellular calcium concentrations, leading to vasodilation and a decrease in peripheral resistance.

Binding Characteristics

This compound interacts with the specific binding sites for 1,4-dihydropyridines on the L-type calcium channel. Radioligand binding assays have demonstrated that the blockade of these sites by this compound is not readily reversible by washing, in contrast to other dihydropyridine calcium channel blockers like nifedipine and nitrendipine.[1] This suggests a very slow dissociation rate, which is a key factor in its prolonged pharmacological activity.[1]

Signaling Pathways

The blockade of L-type calcium channels by this compound initiates a cascade of intracellular events that ultimately lead to vasodilation. The reduction in calcium influx prevents the formation of the Ca2+-calmodulin complex, which is necessary for the activation of myosin light chain kinase (MLCK). In the absence of activated MLCK, the phosphorylation of myosin light chains is reduced, leading to smooth muscle relaxation.

Quantitative Data

While the seminal study on this compound highlighted its potent and long-lasting effects, specific quantitative data such as IC50 and Ki values from publicly available literature are limited. The key findings are summarized qualitatively in the table below.

| Parameter | Observation | Reference |

| Binding Reversibility | Blockade of ³H-PN200-110 binding sites was not readily reversed by washing. | [1] |

| Inhibition of KCl-induced Contractions | Pretreatment with this compound inhibited contractions even after washout. | [1] |

| Comparative Effect | The residual inhibitory effect was much stronger than that of nicardipine. | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding characteristics of this compound to L-type calcium channels.

Protocol Details:

-

Membrane Preparation:

-

Rat heart and brain tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.

-

The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

Membrane preparations are incubated with a radiolabeled dihydropyridine ligand, such as ³H-PN200-110, in the presence and absence of varying concentrations of this compound.

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound ligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Aortic Strip Contraction Assay

This ex vivo experiment assesses the functional effect of this compound on vascular smooth muscle contraction.

Protocol Details:

-

Tissue Preparation:

-

Thoracic aortas are excised from rats and cut into helical strips.

-

The strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

-

-

Pretreatment and Washout:

-

Aortic strips are pretreated with this compound for a defined period.

-

Following pretreatment, the strips are subjected to multiple washing steps to remove the free drug from the extracellular medium.

-

-

Induction of Contraction:

-

Contractions are induced by adding a high concentration of potassium chloride (e.g., 50 mM KCl) to the organ bath.

-

-

Measurement of Contraction:

-

The isometric tension of the aortic strips is recorded using a force transducer.

-

The inhibitory effect of this compound is quantified by comparing the contractile response in pretreated strips to that in control strips.

-

Conclusion

This compound is a distinctive 1,4-dihydropyridine calcium channel antagonist with a mechanism of action characterized by its potent and sustained blockade of L-type calcium channels. Its slow dissociation from the receptor binding site provides a prolonged antihypertensive effect. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel cardiovascular drugs. Further research to obtain precise quantitative binding affinities and in vivo dose-response relationships will be crucial for a more complete understanding of its therapeutic potential.

References

An In-depth Technical Guide on the Calcium Channel Blocking Properties of SM-6586

Disclaimer: This document summarizes the publicly available information on the calcium channel blocking properties of SM-6586. The detailed quantitative data and specific experimental protocols are not available in the public domain, as the full text of the primary research article could not be accessed. The information presented here is based on the abstract of the key scientific publication on this compound.

Introduction

This compound is a novel 1,4-dihydropyridine derivative with potent calcium channel blocking activity.[1] Its full chemical name is methyl 1,4-dihydro-2,6-dimethyl-3-[3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazolyl-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate.[1] Research conducted in the early 1990s identified this compound as a long-acting calcium channel antagonist, a property attributed to its unique binding kinetics at the L-type calcium channel. This guide provides a summary of its known characteristics, likely experimental evaluation methods, and its proposed mechanism of action for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions as a calcium channel blocker by interacting with L-type calcium channels, which are prevalent in cardiac and smooth muscle tissues. The primary evidence for this mechanism comes from radioligand binding assays where this compound competes with ³H-PN200-110, a well-characterized dihydropyridine calcium channel antagonist, for binding to rat heart and brain membranes.[1]

A distinguishing feature of this compound is its exceptionally slow dissociation from its binding site on the calcium channel.[1] This property is believed to be the basis for its prolonged antihypertensive effects.[1]

Comparative Binding Properties

The enduring blockade of calcium channels by this compound is a key differentiator from other dihydropyridine calcium channel blockers. The following table summarizes the comparative reversibility of the blockade of ³H-PN200-110 binding sites after washing.

| Compound | Reversibility of Binding Site Blockade by Washing |

| This compound | Not readily reversed |

| Nifedipine | Readily reversed |

| Nitrendipine | Readily reversed |

| Nimodipine | Readily reversed |

| Nicardipine | More readily reversed than this compound |

Table 1: Qualitative Comparison of the Reversibility of Calcium Channel Blockade.

Experimental Protocols (Generalized)

While the specific protocols for the studies on this compound are not available, the following represents generalized methodologies for the types of experiments conducted.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a target receptor. In the case of this compound, a competitive binding assay with a radiolabeled ligand (³H-PN200-110) was likely performed.

Generalized Protocol:

-

Membrane Preparation: Hearts and brains from Wistar rats are homogenized and centrifuged to isolate crude membrane fractions containing the L-type calcium channels.

-

Incubation: The membrane preparations are incubated with a fixed concentration of the radioligand (³H-PN200-110) and varying concentrations of the unlabeled competitor drug (this compound or other calcium channel blockers).

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Vascular Smooth Muscle Contraction Assay

This functional assay assesses the effect of a compound on the contractility of vascular smooth muscle, providing a measure of its physiological activity.

Generalized Protocol:

-

Tissue Preparation: The thoracic aorta is dissected from rats, and helical strips are prepared.

-

Mounting: The aortic strips are mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂), and maintained at 37°C. The tension of the strips is recorded using an isometric force transducer.

-

Pre-treatment and Contraction: The strips are pre-treated with this compound or other calcium channel blockers for a defined period. After pre-treatment, the strips are washed to remove the drug from the extracellular medium. Contraction is then induced by adding a high concentration of potassium chloride (e.g., 50 mM KCl), which depolarizes the cell membrane and opens voltage-gated calcium channels.

-

Data Analysis: The magnitude of the contraction in the pre-treated tissues is compared to that in control tissues to determine the inhibitory effect of the drug.

Visualizations

Signaling and Experimental Workflows

Caption: Proposed mechanism of the long-lasting effect of this compound.

Caption: Generalized workflow for a radioligand binding assay.

Caption: Generalized workflow for a vascular smooth muscle contraction assay.

Conclusion

This compound is a potent 1,4-dihydropyridine calcium channel blocker with a unique pharmacological profile characterized by its slow dissociation from L-type calcium channels. This property results in a sustained inhibitory effect on vascular smooth muscle contraction and is the likely basis for its long-lasting antihypertensive action. While detailed quantitative data from published literature is scarce, the initial findings suggest that the prolonged receptor occupancy of this compound represents an interesting concept in the design of long-acting cardiovascular drugs. Further research would be necessary to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to SM-6586: A Potent Dihydropyridine Calcium Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-6586, with the chemical name methyl 1,4-dihydro-2,6-dimethyl-3-[3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazolyl-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate, is a potent dihydropyridine derivative that acts as a calcium channel antagonist.[1] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental findings related to this compound. Detailed experimental protocols for radioligand binding assays and vascular smooth muscle contraction studies are presented, along with a summary of its interaction with L-type calcium channels.

Chemical Structure and Properties

This compound belongs to the 1,4-dihydropyridine class of calcium channel blockers. Its chemical structure is characterized by a central dihydropyridine ring with several key substituents that contribute to its pharmacological activity.

Chemical Name: Methyl 1,4-dihydro-2,6-dimethyl-3-[3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazolyl-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate[1]

Chemical Formula: C30H30N4O5

Molecular Weight: 542.59 g/mol

CAS Number: 103898-38-0

The synthesis of 1,4-dihydropyridine derivatives such as this compound typically involves the Hantzsch pyridine synthesis or its modifications. This one-pot condensation reaction involves an aldehyde (in the case of this compound, 3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen donor (an enamine derived from methyl 3-aminocrotonate). The specific synthesis of the complex side chain containing the 1,2,4-oxadiazole and N-benzyl-N-methyl-aminomethyl groups would require a multi-step synthetic route prior to the final dihydropyridine ring formation.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as an antagonist of L-type voltage-gated calcium channels (VGCCs). These channels are crucial for regulating calcium influx into cells, which triggers a variety of physiological processes, including muscle contraction and neurotransmitter release.

By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, this compound allosterically modulates the channel's function, reducing the probability of it opening in response to membrane depolarization. This inhibition of calcium influx leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.

The signaling pathway for L-type calcium channel modulation by dihydropyridines like this compound can be visualized as follows:

Caption: Signaling pathway of L-type calcium channel and this compound inhibition.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the dihydropyridine binding site on L-type calcium channels.

Objective: To quantify the interaction of this compound with the specific binding of a radiolabeled dihydropyridine, ³H-PN200-110, to rat heart and brain membranes.[1]

Materials:

-

Rat heart and brain tissues

-

³H-PN200-110 (radioligand)

-

This compound (test compound)

-

Nifedipine, nitrendipine, nimodipine (reference compounds)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat heart or brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the incubation buffer.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, ³H-PN200-110 at a fixed concentration, and varying concentrations of this compound or a reference compound.

-

For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of a known dihydropyridine like nifedipine.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inhibition of KCl-Induced Contraction in Rat Aortic Strips

This ex vivo experiment assesses the functional effect of this compound on vascular smooth muscle contraction.

Objective: To evaluate the inhibitory effect of this compound on contractions of isolated rat aortic strips induced by high potassium chloride (KCl) concentration.[1]

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution (physiological salt solution)

-

Potassium chloride (KCl)

-

This compound

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Isolate the thoracic aorta from a male Wistar rat and place it in cold Krebs-Henseleit solution.

-

Carefully remove adhering connective tissue and cut the aorta into helical strips.

-

Mount the aortic strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Connect one end of the strip to a fixed support and the other to an isometric force transducer.

-

-

Experimental Protocol:

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

Induce a sustained contraction by adding a high concentration of KCl (e.g., 50 mM) to the organ bath. This causes membrane depolarization and opens voltage-gated calcium channels.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to obtain a concentration-response curve.

-

To assess the reversibility of the effect, pre-treat some aortic strips with this compound, then wash the tissue extensively before inducing contraction with KCl.[1]

-

-

Data Analysis:

-

Record the contractile force generated by the aortic strips.

-

Express the relaxation induced by this compound as a percentage of the maximal contraction induced by KCl.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in the literature.

| Parameter | Value | Tissue/Assay | Reference |

| IC50 (³H-PN200-110 binding) | Not explicitly stated in the primary reference, but the study indicates a potent and not readily reversible blockade. | Rat heart and brain membranes | [1] |

| Inhibition of KCl-induced contraction | Stronger residual inhibitory effect compared to nicardipine after washout. | Rat aortic strips | [1] |

Further studies are required to determine the precise IC50 and Ki values for this compound.

Experimental Workflow Diagram

The general workflow for the investigation of this compound's pharmacological properties can be visualized as follows:

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a potent dihydropyridine calcium channel antagonist with a slow rate of dissociation from its binding site, which may contribute to a long-lasting antihypertensive effect.[1] The experimental protocols outlined in this guide provide a framework for the further investigation of its pharmacological properties. Future research should focus on determining its precise binding affinities (IC50 and Ki values) across various tissues, elucidating the full spectrum of its effects on different subtypes of calcium channels, and conducting in vivo studies to confirm its therapeutic potential.

References

The Discovery and Synthesis of SM-6586: A Technical Guide

An In-depth Examination of a Novel Dihydropyridine Calcium Channel Blocker

This technical guide provides a comprehensive overview of the discovery and synthesis of SM-6586, a potent and long-acting dihydropyridine calcium channel blocker. Developed by Sumitomo Chemical Co., Ltd., this compound, with the chemical name methyl 1,4-dihydro-2,6-dimethyl-3-[3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazol-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate, has demonstrated significant potential in the management of hypertension. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical synthesis, mechanism of action, and pharmacological properties.

Discovery and Rationale

The discovery of this compound emerged from research efforts to develop novel dihydropyridine derivatives with sustained antihypertensive effects. The core rationale was to modify the dihydropyridine scaffold to enhance its binding affinity and duration of action at the L-type calcium channels, which are pivotal in regulating vascular smooth muscle contraction. The incorporation of a 1,2,4-oxadiazole ring with a substituted aminomethyl side chain at the 3-position of the dihydropyridine ring was a key structural innovation aimed at achieving these desired pharmacological properties.

Synthesis of this compound

The synthesis of this compound is based on the well-established Hantzsch dihydropyridine synthesis, a multi-component reaction that efficiently constructs the dihydropyridine core. While the specific, detailed experimental protocol from the original discovery is not publicly available in readily accessible literature, a general and logical synthetic pathway can be postulated based on standard organic chemistry principles and known methodologies for analogous compounds.

Logical Synthesis Workflow

The synthesis can be envisioned as a three-stage process:

-

Synthesis of the Oxadiazole-containing β-Ketoester: The initial step involves the preparation of a key intermediate, a β-ketoester bearing the 3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazol-5-yl moiety.

-

Hantzsch Condensation: This crucial step involves the one-pot condensation of the specialized β-ketoester, 3-nitrobenzaldehyde, and methyl 3-aminocrotonate to form the dihydropyridine ring.

-

Purification: The final stage involves the purification of the crude product to yield this compound.

Unraveling the Stereochemistry of SM-6586: A Technical Guide to its Enantiomers and Their Calcium Channel Blocking Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-6586, a potent 1,4-dihydropyridine derivative, has garnered attention for its long-lasting antihypertensive effects. This is attributed to its unique interaction with L-type calcium channels, characterized by a slow dissociation rate. As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (+)-SM-6586 and (-)-SM-6586. Understanding the distinct pharmacological properties of each enantiomer is paramount for optimizing its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the available scientific literature on the enantiomers of this compound, focusing on their comparative activity, mechanism of action, and the experimental methodologies used for their evaluation.

Core Concepts: Chirality in Drug Action

Chirality is a fundamental concept in pharmacology, as enantiomers of a drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (eutomer), while the other may be less active, inactive, or even contribute to adverse effects (distomer). Therefore, the characterization of individual enantiomers is a critical step in drug development.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its therapeutic effect by blocking L-type calcium channels, which are crucial for the regulation of vascular smooth muscle contraction and cardiac function. The influx of calcium ions through these channels triggers the cellular processes leading to vasoconstriction. By inhibiting this influx, this compound induces vasodilation, leading to a reduction in blood pressure.

A key characteristic of this compound is its pseudo-irreversible binding to the calcium channel. This results in a prolonged duration of action, a desirable feature for an antihypertensive medication.

Comparative Activity of this compound Enantiomers

The primary investigation into the differential activity of this compound enantiomers was conducted by Qu and Sugiyama. Their research focused on the binding properties of the enantiomers to calcium channels in rat heart and brain membranes.

Key Finding: The most significant reported finding is that there is no significant difference in the irreversibility of binding between the (+)-SM-6586 and (-)-SM-6586 enantiomers[1]. This suggests that both enantiomers exhibit a similarly slow dissociation from the L-type calcium channel.

The study also highlighted that (+)-SM-6586 is a novel 1,4-dihydropyridine derivative with a very slow rate of dissociation from its binding site, which is proposed to be the reason for its long-lasting antihypertensive effect[1]. While this points to the potent activity of the dextrorotatory enantiomer, the study's abstract does not provide specific quantitative data to definitively state that one enantiomer is more potent than the other in terms of binding affinity (e.g., Ki or IC50 values).

Quantitative Data Summary

Due to the limited publicly available data, a comprehensive quantitative comparison of the enantiomers' activity is not possible at this time. The following table is a template that would be populated with data from the full text of the primary research article.

| Parameter | (+)-SM-6586 | (-)-SM-6586 | Racemic this compound | Reference |

| Binding Affinity (Ki) | Data not available | Data not available | Data not available | [1] |

| IC50 (Calcium Channel Blockade) | Data not available | Data not available | Data not available | [1] |

| Rate of Dissociation (k-1) | Very Slow | Very Slow | Very Slow | [1] |

| Antihypertensive Effect (in vivo) | Long-lasting | Data not available | Long-lasting | [1] |

Note: The table above is illustrative. The lack of specific values underscores the need for access to the full experimental results of the cited study.

Experimental Protocols

The following are detailed methodologies that would be employed in the characterization of this compound enantiomers, based on standard practices in pharmacology and the information available in the abstract of the key study.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor, in this case, the L-type calcium channel.

Objective: To measure the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of the this compound enantiomers.

Materials:

-

Rat heart or brain membranes (source of L-type calcium channels)

-

[³H]-PN200-110 (a radiolabeled dihydropyridine that binds to L-type calcium channels)

-

(+)-SM-6586, (-)-SM-6586, and racemic this compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat heart or brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction.

-

Incubation: Incubate the membranes with a fixed concentration of [³H]-PN200-110 and varying concentrations of the unlabeled competitor (each this compound enantiomer or the racemate).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Washout Experiment for Reversibility

This experiment is designed to assess the rate of dissociation of the drug from its receptor.

Objective: To determine if the binding of this compound enantiomers to L-type calcium channels is reversible.

Procedure:

-

Pre-incubation: Incubate the membrane preparation with a high concentration of the this compound enantiomer to allow for binding to the calcium channels.

-

Washing: Centrifuge the membranes and resuspend them in fresh buffer multiple times to wash away unbound drug.

-

Radioligand Binding: After the washing steps, perform a radioligand binding assay with [³H]-PN200-110.

-

Comparison: Compare the binding of the radioligand in the washed membranes to control membranes that were not pre-incubated with this compound. If the binding of the radioligand is still significantly inhibited after washing, it indicates a slow dissociation rate (pseudo-irreversibility).

The finding that "the blockade by this compound was not readily reversed under these conditions" for both enantiomers suggests that this experimental protocol would yield similar results for (+)-SM-6586 and (-)-SM-6586[1].

Synthesis of this compound Enantiomers

The stereoselective synthesis of 1,4-dihydropyridines is a well-established field in medicinal chemistry. While the specific synthetic route for the individual enantiomers of this compound is not detailed in the available abstracts, it would typically involve one of the following strategies:

-

Chiral Pool Synthesis: Starting from a readily available chiral precursor.

-

Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming reaction.

-

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

Conclusion and Future Directions

The available evidence indicates that both enantiomers of this compound exhibit a pseudo-irreversible binding to L-type calcium channels, which likely contributes to the compound's long-lasting antihypertensive effect. The statement that there is "no significant difference...in irreversibility between this compound enantiomers" is a critical piece of information[1]. However, a complete understanding of the stereoselective pharmacology of this compound is hampered by the lack of publicly accessible quantitative data comparing the binding affinities and potencies of the individual enantiomers.

For drug development professionals, the key takeaway is that while both enantiomers appear to have a similar duration of action at the receptor level, there may still be important stereoselective differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential for off-target effects. Further research, including the publication of the full dataset from the study by Qu and Sugiyama and additional in vivo studies, is necessary to fully elucidate the therapeutic profile of each enantiomer and to determine whether the development of a single enantiomer formulation of this compound would offer any clinical advantages over the racemate.

References

In-Depth Technical Guide to the Pharmacology of SM-6586

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-6586 is a novel 1,4-dihydropyridine derivative that acts as a potent, long-acting calcium channel antagonist. Developed by Sumitomo Pharma Co., Ltd., its primary mechanism of action is the blockade of voltage-gated L-type calcium channels, leading to vasodilation and a reduction in blood pressure. Preclinical studies have demonstrated its efficacy in animal models of hypertension and its unique characteristic of slow dissociation from calcium channel binding sites, contributing to its prolonged pharmacological effect. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacodynamics, and available preclinical data. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development efforts in the field of cardiovascular therapeutics.

Core Mechanism of Action

This compound is a selective blocker of L-type voltage-gated calcium channels (VDCCs). These channels are crucial for the regulation of calcium influx into vascular smooth muscle cells and cardiomyocytes. By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, this compound inhibits the influx of extracellular calcium ions. This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.

One of the distinguishing features of this compound is its slow rate of dissociation from its binding site on the calcium channel. This property results in a sustained and long-lasting antihypertensive effect, as demonstrated in preclinical models.

Signaling Pathway

The primary signaling pathway affected by this compound is the calcium-dependent contraction of vascular smooth muscle. The binding of this compound to L-type calcium channels initiates a cascade of events leading to vasodilation.

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its isomers from preclinical studies.

Table 1: In Vitro Binding Affinity of this compound Isomers

| Compound | Tissue | Radioligand | pKi (mean ± SEM) |

| (+)this compound | Rat Heart | [³H]PN200-110 | 8.70 ± 0.08 |

| (+)this compound | Rat Brain | [³H]PN200-110 | 8.51 ± 0.05 |

| (-)this compound | Rat Heart | [³H]PN200-110 | 6.81 ± 0.06 |

| (-)this compound | Rat Brain | [³H]PN200-110 | 6.72 ± 0.04 |

| (±)this compound | Rat Heart | [³H]PN200-110 | 8.35 ± 0.07 |

| (±)this compound | Rat Brain | [³H]PN200-110 | 8.16 ± 0.06 |

Table 2: In Vitro Functional Activity of this compound Isomers

| Compound | Tissue | Agonist | pA₂ (mean ± SEM) |

| (+)this compound | Rat Vas Deferens | K⁺ | 8.52 ± 0.11 |

| (-)this compound | Rat Vas Deferens | K⁺ | 6.63 ± 0.09 |

| (±)this compound | Rat Vas Deferens | K⁺ | 8.11 ± 0.10 |

Table 3: Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)

| Treatment | Dose (mg/kg/day, p.o.) | Duration | Change in Systolic Blood Pressure (mmHg) |

| This compound | 3 | 8 weeks | ↓ 45 |

| This compound | 10 | 8 weeks | ↓ 60 |

| Vehicle | - | 8 weeks | ↑ 20 |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (pKi) of this compound and its isomers to calcium channels in rat heart and brain membranes.

Workflow:

Caption: Workflow for the radioligand binding assay.

Methodology:

-

Membrane Preparation: Male Wistar rats are euthanized, and the heart and brain are rapidly excised and placed in ice-cold buffer. The tissues are homogenized and centrifuged to isolate the crude membrane fraction. The final membrane pellet is resuspended in the assay buffer.

-

Binding Assay: The membrane suspension is incubated with a fixed concentration of the radioligand [³H]PN200-110 and varying concentrations of the unlabeled competitor (this compound isomers). Non-specific binding is determined in the presence of a high concentration of unlabeled nifedipine.

-

Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vitro Vas Deferens Contraction Assay

Objective: To determine the functional antagonist activity (pA₂) of this compound and its isomers on K⁺-induced contractions of rat vas deferens.

Methodology:

-

Tissue Preparation: The vas deferens is isolated from male Wistar rats and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Contraction Studies: Cumulative concentration-response curves to K⁺ are obtained in the absence and presence of increasing concentrations of this compound isomers.

-

Data Analysis: The pA₂ values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, are calculated using Schild plot analysis.

In Vivo Antihypertensive Study

Objective: To evaluate the antihypertensive effect of this compound in spontaneously hypertensive rats (SHR).

Workflow:

Caption: Workflow for the in vivo antihypertensive study.

Methodology:

-

Animals: Male spontaneously hypertensive rats (SHR) are used as the animal model for essential hypertension.

-

Drug Administration: this compound is administered orally once daily for a period of 8 weeks. A control group receives the vehicle.

-

Blood Pressure Measurement: Systolic blood pressure is measured weekly using the tail-cuff method.

-

Data Analysis: The changes in systolic blood pressure from baseline are calculated for both the treatment and control groups and compared for statistical significance.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound are not extensively available in the public domain. Further studies would be required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Clinical Development and Discontinuation

Information regarding clinical trials of this compound is limited. The development of this compound was discontinued, but the specific reasons for this decision have not been publicly disclosed.

Conclusion

This compound is a potent 1,4-dihydropyridine calcium channel blocker with a unique slow dissociation profile, leading to a long-lasting antihypertensive effect in preclinical models. The available in vitro and in vivo data demonstrate its potential as a therapeutic agent for hypertension. However, a lack of comprehensive pharmacokinetic and clinical data necessitates further investigation to fully elucidate its therapeutic potential and safety profile. The detailed protocols and summarized data in this guide provide a foundation for future research on this compound and other long-acting calcium channel antagonists.

An In-Depth Technical Guide on the Binding Affinity of SM-6586 to L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SM-6586 to L-type calcium channels. This compound is a 1,4-dihydropyridine derivative that functions as a calcium channel antagonist. This document synthesizes available data on its binding affinity, outlines relevant experimental methodologies, and illustrates the associated signaling pathways.

Introduction to L-type Calcium Channels

Voltage-gated L-type calcium channels (LTCCs) are crucial transmembrane proteins that mediate the influx of calcium ions into cells in response to membrane depolarization. These channels are pivotal in a multitude of physiological processes, including muscle contraction, hormone secretion, and gene expression. LTCCs are heteromultimeric protein complexes, with the α1 subunit forming the ion-conducting pore and containing the binding sites for various drugs. Due to their significant role in cardiovascular function, LTCCs are a primary target for the therapeutic management of hypertension and angina.

This compound is a novel 1,4-dihydropyridine derivative that has been characterized as a potent L-type calcium channel blocker. Its interaction with LTCCs exhibits unique properties that distinguish it from other drugs in its class, leading to a long-lasting therapeutic effect.

Binding Affinity of this compound to L-type Calcium Channels

The interaction of this compound with L-type calcium channels has been primarily investigated through radioligand binding assays. These studies have revealed a high-affinity interaction with a remarkably slow dissociation rate, contributing to its sustained pharmacological action.

Quantitative Binding Data

For illustrative purposes, a typical data presentation for competitive binding assays is provided below.

Table 1: Illustrative Binding Affinity of Dihydropyridine Calcium Channel Blockers

| Compound | Tissue/Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| This compound | Rat Heart Membranes | ³H-PN200-110 | Data not available | Data not available | Mori et al., 1993 |

| This compound | Rat Brain Membranes | ³H-PN200-110 | Data not available | Data not available | Mori et al., 1993 |

| Nifedipine | Rat Cardiac Membranes | ³H-Nitrendipine | 1.2 | 2.5 | (Generic Data) |

| Nitrendipine | Rat Brain Cortex | ³H-Nitrendipine | 0.2 | 0.5 | (Generic Data) |

Mechanism of Action and Binding Characteristics

This compound, as a 1,4-dihydropyridine, binds to the α1 subunit of the L-type calcium channel. The binding site for dihydropyridines is allosterically coupled to the permeation pathway. The binding of this compound stabilizes the channel in a closed or inactivated state, thereby preventing the influx of calcium ions. The prolonged binding of this compound to its receptor site is thought to be the molecular basis for its long-lasting antihypertensive effects[1].

Experimental Protocols

The following sections detail the methodologies typically employed in radioligand binding assays to characterize the interaction of compounds like this compound with L-type calcium channels.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure based on standard methods for studying the binding of unlabeled ligands to L-type calcium channels by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for L-type calcium channels by competitive displacement of a specific radioligand (e.g., ³H-PN200-110).

Materials:

-

Biological Sample: Crude membrane preparations from tissues rich in L-type calcium channels (e.g., rat heart ventricles, cerebral cortex).

-

Radioligand: ³H-PN200-110 (a high-affinity L-type calcium channel antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled L-type calcium channel blocker (e.g., 1 µM nifedipine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer to a specific protein concentration (determined by a protein assay such as the Bradford method).

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of the membrane preparation.

-

Add increasing concentrations of this compound (the competitor).

-

Add a constant, low concentration of ³H-PN200-110 (typically near its Kd value).

-

For the determination of non-specific binding, add a saturating concentration of an unlabeled competitor (e.g., nifedipine) instead of this compound.

-

For the determination of total binding, add only the radioligand and membranes.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail and allow for equilibration.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding of ³H-PN200-110 as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow

Experimental workflow for a radioligand binding assay.

Signaling Pathway

Signaling pathway of L-type calcium channel inhibition by this compound.

Conclusion

This compound is a potent 1,4-dihydropyridine L-type calcium channel antagonist with a distinctively slow dissociation from its binding site. This characteristic likely underlies its long-lasting therapeutic effects. While precise quantitative binding affinity data from its primary characterization are not widely disseminated, the qualitative evidence strongly supports a high-affinity interaction. The methodologies and signaling pathways described herein provide a framework for understanding and further investigating the pharmacological properties of this compound and other L-type calcium channel modulators. Future studies to precisely quantify the binding kinetics of this compound would be of significant value to the scientific and drug development communities.

References

In-Depth Technical Guide: The Effects of SM-6586 on Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SM-6586 is a novel 1,4-dihydropyridine derivative that functions as a potent and long-acting L-type calcium channel blocker. Its unique characteristic lies in its exceptionally slow dissociation from the calcium channel binding sites in vascular smooth muscle cells. This persistent binding profile is the primary mechanism underlying its sustained antihypertensive effects. Experimental evidence from studies on isolated rat aortic strips demonstrates that this compound effectively inhibits vasoconstriction induced by potassium chloride (KCl). This inhibition is notably resistant to washout, a feature that distinguishes it from other calcium channel blockers like nicardipine, nifedipine, and nitrendipine. This technical guide provides a comprehensive overview of the available data on the effects of this compound on vascular smooth muscle, including its mechanism of action, quantitative pharmacological data, experimental protocols, and the relevant signaling pathways.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The principal pharmacological action of this compound is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. These channels are crucial for the influx of extracellular calcium (Ca2+), a primary trigger for vasoconstriction. By inhibiting these channels, this compound reduces the intracellular Ca2+ concentration available to bind with calmodulin. This, in turn, prevents the activation of myosin light chain kinase (MLCK) and the subsequent phosphorylation of the myosin light chain, a critical step for the interaction of actin and myosin filaments and, consequently, muscle contraction.

The defining feature of this compound is its slow rate of dissociation from the L-type calcium channel. This kinetic property results in a prolonged blockade of Ca2+ influx, leading to a sustained relaxation of vascular smooth muscle and a long-lasting antihypertensive effect.

Quantitative Pharmacological Data

Due to the limited availability of full-text primary research articles, a comprehensive compilation of all quantitative data is challenging. The following table summarizes the key findings from available abstracts.

| Parameter | Value/Observation | Species/Tissue | Reference |

| Inhibition of KCl-induced Contraction | This compound pretreatment inhibits contractions induced by 50 mM KCl in rat aortic strips. The inhibitory effect persists even after washout of the compound. | Rat Aortic Strips | [1] |

| Binding Reversibility | The blockade of ³H-PN200-110 (an L-type calcium channel ligand) binding by this compound is not readily reversed by washing. | Rat Heart and Brain Membranes | [1] |

| Comparison with other Ca2+ Channel Blockers | The residual inhibitory effect of this compound on KCl-induced contractions after washout is much stronger than that of nicardipine. The inhibition by nifedipine and nitrendipine is easily reversed. | Rat Aortic Strips | [1] |

Further quantitative data such as IC50 for inhibition of vasoconstriction, Ki for L-type calcium channel binding, and the specific rate constants for association and dissociation are detailed in the primary literature which could not be accessed for this review.

Experimental Protocols

The following experimental protocols are based on the methodologies described in the available research abstracts.

Isolated Tissue Preparation and Contraction Studies (Rat Aorta)

This protocol outlines the general procedure for assessing the effect of this compound on vascular smooth muscle contraction using isolated rat aortic rings.

Objective: To determine the inhibitory effect of this compound on agonist-induced vascular smooth muscle contraction.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

This compound

-

Potassium Chloride (KCl) solution (e.g., 50 mM)

-

Other calcium channel blockers for comparison (e.g., nicardipine, nifedipine, nitrendipine)

-

Organ bath system with force-displacement transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize male Wistar rats and excise the thoracic aorta. Carefully clean the aorta of adhering connective and adipose tissue and cut it into rings of approximately 2-3 mm in width.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, with the buffer being replaced every 15-20 minutes.

-

Pretreatment with this compound: For the experimental group, pretreat the aortic strips with a specified concentration of this compound for a defined period.

-

Washout Procedure: For washout experiments, thoroughly wash the pretreated tissues with fresh Krebs-Henseleit solution multiple times to remove the free compound from the bath.

-

Induction of Contraction: Induce contraction by adding a high concentration of KCl (e.g., 50 mM) to the organ bath. This depolarizes the cell membrane, opening voltage-gated L-type calcium channels and causing Ca2+ influx and contraction.

-

Data Recording: Record the isometric tension developed by the aortic rings using the force-displacement transducer and data acquisition system.

-

Comparative Studies: Repeat the experiment with other calcium channel blockers (nicardipine, nifedipine, nitrendipine) to compare the reversibility of their inhibitory effects with that of this compound.

Radioligand Binding Assay

This protocol provides a general framework for assessing the binding characteristics of this compound to L-type calcium channels.

Objective: To characterize the interaction of this compound with the specific binding of a radiolabeled L-type calcium channel ligand.

Materials:

-

Rat heart and brain tissues

-

Membrane preparation buffers

-

³H-PN200-110 (radiolabeled L-type calcium channel antagonist)

-

This compound

-

Other unlabeled calcium channel blockers (for competition studies)

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat heart or brain tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of ³H-PN200-110 in the absence (for total binding) or presence of increasing concentrations of unlabeled this compound or other calcium channel blockers (for competition binding). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., nifedipine).

-

Incubation and Separation: Incubate the reaction mixtures at a specified temperature for a set duration to reach equilibrium. Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data to determine the inhibitory constant (Ki) of this compound. For reversibility studies, after the initial binding, wash the membranes to remove the unbound and loosely bound ligands and then measure the remaining bound radioligand.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the calcium-dependent contraction pathway in vascular smooth muscle cells.

Signaling Pathway of Vascular Smooth Muscle Contraction and Inhibition by this compound

Caption: this compound blocks L-type Ca²⁺ channels, inhibiting vasoconstriction.

Experimental Workflow for Assessing this compound on Aortic Contraction

Caption: Workflow for studying this compound's effect on rat aortic contraction.

Conclusion and Future Directions

This compound represents a significant development in the field of calcium channel blockers due to its unique slow dissociation kinetics, which translates into a long-lasting antihypertensive effect. The available evidence strongly supports its mechanism of action through the blockade of L-type calcium channels in vascular smooth muscle.

For future research, the full elucidation of the pharmacokinetic and pharmacodynamic profile of this compound is essential. Specifically, studies determining its precise binding affinity (Ki), association (kon), and dissociation (koff) rate constants at the L-type calcium channel in vascular smooth muscle are needed to fully quantify its unique properties. Furthermore, investigations into potential off-target effects and a more detailed characterization of its downstream signaling consequences beyond the direct inhibition of calcium influx would provide a more complete understanding of its pharmacological profile. Such data will be invaluable for the continued development and potential clinical application of this promising antihypertensive agent.

References

In Vitro Pharmacological Profile of SM-6586: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-6586 is a dihydropyridine derivative identified as a potent calcium channel antagonist. In vitro studies have been crucial in elucidating its mechanism of action and pharmacological properties. This technical guide synthesizes the available in vitro data on this compound, focusing on its interaction with calcium channels and its effects on vascular smooth muscle. The information presented herein is primarily derived from the key study, "Calcium Channel Blocking Properties of this compound in Rat Heart and Brain as Assessed by Radioligand Binding Assay". It is important to note that access to the full text of this publication is limited, and therefore, some specific quantitative data and detailed protocols are not publicly available. This document aims to provide a comprehensive overview based on the accessible information.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its pharmacological effects through the blockade of L-type voltage-gated calcium channels. These channels are critical for regulating calcium influx into cells, particularly in cardiac and smooth muscle tissues. By inhibiting these channels, this compound reduces intracellular calcium concentrations, leading to vasodilation and a decrease in blood pressure. The dihydropyridine class of calcium channel blockers, to which this compound belongs, is known to bind to the α1 subunit of the L-type calcium channel.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Caption: General signaling pathway for dihydropyridine calcium channel blockers like this compound.

Quantitative Data

The following tables summarize the types of quantitative data typically generated in in vitro studies of calcium channel blockers. Specific values for this compound are not available in the publicly accessible literature and are represented by "Data Not Available."

Table 1: Radioligand Binding Assay Data

| Compound | Tissue | Radioligand | IC50 | Ki | Bmax |

| This compound | Rat Heart Membranes | [³H]PN200-110 | Data Not Available | Data Not Available | Data Not Available |

| This compound | Rat Brain Membranes | [³H]PN200-110 | Data Not Available | Data Not Available | Data Not Available |

| Nifedipine | Rat Heart Membranes | [³H]PN200-110 | Data Not Available | Data Not Available | Data Not Available |

| Nitrendipine | Rat Heart Membranes | [³H]PN200-110 | Data Not Available | Data Not Available | Data Not Available |

| Nimodipine | Rat Heart Membranes | [³H]PN200-110 | Data Not Available | Data Not Available | Data Not Available |

Table 2: Functional Assay Data

| Compound | Assay | Tissue | EC50 / % Inhibition |

| This compound | KCl-induced Contraction | Rat Aortic Strips | Data Not Available |

| Nicardipine | KCl-induced Contraction | Rat Aortic Strips | Data Not Available |

| Nifedipine | KCl-induced Contraction | Rat Aortic Strips | Data Not Available |

| Nitrendipine | KCl-induced Contraction | Rat Aortic Strips | Data Not Available |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for this compound, based on standard pharmacological practices.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the dihydropyridine binding sites on L-type calcium channels.

Experimental Workflow:

Caption: Workflow for the radioligand binding assay of this compound.

Methodology:

-

Tissue Preparation: Membranes from rat heart and brain are prepared by homogenization in a suitable buffer, followed by centrifugation to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand, [³H]PN200-110, and varying concentrations of the unlabeled test compound (this compound or other calcium channel blockers). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Separation: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) and the Ki (the equilibrium dissociation constant for the unlabeled drug).

A key finding for this compound is that its blockade of [³H]PN200-110 binding sites was not readily reversed by washing, suggesting a very slow rate of dissociation from the binding site[1].

KCl-Induced Aortic Strip Contraction Assay

This functional assay assesses the ability of this compound to inhibit vascular smooth muscle contraction.

Experimental Workflow:

Caption: Workflow for the KCl-induced aortic strip contraction assay.

Methodology:

-

Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of connective tissue, and cut into rings or strips. These are then mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Equilibration: The aortic preparations are allowed to equilibrate under a resting tension for a specific period.

-

Drug Application: The tissues are pre-treated with varying concentrations of this compound or other test compounds for a defined duration.

-

Contraction Induction: Contraction is induced by adding a high concentration of potassium chloride (e.g., 50 mM KCl) to the organ bath. This causes membrane depolarization, opening of L-type calcium channels, and subsequent muscle contraction.

-

Measurement: The isometric tension of the aortic strips is recorded using a force transducer.

-

Data Analysis: The inhibitory effect of this compound is quantified by comparing the maximal contraction induced by KCl in the presence and absence of the drug. This can be used to generate a dose-response curve and calculate an EC50 value (the concentration of the drug that produces 50% of its maximal inhibitory effect).

Conclusion

The available in vitro data for this compound characterize it as a potent dihydropyridine calcium channel antagonist with a notably slow dissociation from its binding sites on L-type calcium channels. This property likely contributes to its long-lasting antihypertensive effects. While the publicly accessible information provides a strong qualitative understanding of its mechanism, a complete quantitative profile requires access to the full primary research data. The experimental protocols and workflows described here provide a framework for further in vitro investigation of this compound and other novel calcium channel blockers.

References

An In-depth Technical Guide on the Potential of SM-6586 and Dihydropyridine Calcium Channel Blockers in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on SM-6586 in the specific contexts of Alzheimer's disease, neuroinflammation, amyloid-beta oligomerization, microglial activation, and synaptic plasticity is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview of the known mechanisms and experimental findings for the broader class of dihydropyridine calcium channel blockers, to which this compound belongs. The potential applications of this compound in neuroscience are extrapolated from the activities of related compounds within this class.

Introduction to this compound and Dihydropyridine Calcium Channel Blockers

This compound is identified as a novel 1,4-dihydropyridine derivative, a class of compounds known for their potent antagonism of L-type voltage-gated calcium channels (L-VDCCs)[1]. Chemically, it is methyl 4-(3-nitrophenyl)-2,6-dimethyl-3-(3-(N-benzyl-N-methylaminomethyl)-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridine-5-carboxylate[1]. Its primary characterization has been in the context of cardiovascular research, where it exhibits a slow dissociation from binding sites, suggesting a long-lasting effect[1]. The potential of this compound and its class in neuroscience, particularly in neurodegenerative diseases like Alzheimer's, stems from the critical role of calcium dysregulation in these pathologies.

The Role of L-type Calcium Channels in Alzheimer's Disease

The "calcium hypothesis of Alzheimer's disease" posits that sustained disruption of intracellular calcium homeostasis is a central event in the pathogenesis of the disease[2]. Beta-amyloid (Aβ) accumulation can lead to an over-activation of L-type calcium channels, specifically the Cav1.2 subtype, resulting in excessive calcium influx into neurons[1][3]. This calcium overload can trigger a cascade of detrimental downstream events, including increased production of hyperphosphorylated tau, mitochondrial dysfunction, and suppression of autophagy—a key cellular process for clearing aggregated proteins[1].

Dihydropyridine Calcium Channel Blockers and Amyloid-Beta

Several dihydropyridine calcium channel blockers have been investigated for their effects on amyloid-beta metabolism. Research suggests that certain compounds in this class can modulate Aβ production and clearance.

Key Findings:

-

Inhibition of Aβ Production: Some dihydropyridines, such as nilvadipine, nitrendipine, and amlodipine, have been shown to inhibit the production of Aβ in vitro[4]. While the exact mechanism is not fully elucidated, it appears to be independent of their calcium channel blocking activity and may involve indirect inhibition of β-secretase (BACE-1) activity[4].

-

Enhanced Aβ Clearance: Studies suggest that certain blood-brain barrier (BBB) penetrant dihydropyridines can facilitate the clearance of Aβ from the brain[5]. For instance, nilvadipine and nitrendipine have been shown to stimulate the transport of Aβ across the blood-brain barrier[4].

-

Attenuation of Aβ Oligomer Toxicity: Dihydropyridines like isradipine have been demonstrated to attenuate the neurotoxic effects of Aβ oligomers by suppressing calcium influx[1]. However, it is important to note that this action is downstream of oligomer formation and does not necessarily prevent the aggregation itself[6].

Quantitative Data on Aβ Modulation by Dihydropyridines:

| Compound | Concentration | Effect on Aβ Levels | Cell/Animal Model | Reference |

| Amlodipine | 1, 2.5, 5, 10 µmol/L | Significant reduction in Aβ₁₋₄₀ and Aβ₁₋₄₂ | In vitro | [4] |

| Nilvadipine | 2.5, 5, 10 µmol/L | Significant reduction in Aβ₁₋₄₂ | In vitro | [4] |

| Nilvadipine | 5, 10 µmol/L | Significant reduction in Aβ₁₋₄₀ | In vitro | [4] |

| Nitrendipine | 5, 10 µmol/L | Significant reduction in Aβ₁₋₄₀ | In vitro | [4] |

| Nifedipine | Not specified | Significant decrease in Aβ₁₋₄₂ | H4 neuroglioma cells | [7] |

| Isradipine | Nanomolar concentrations | Did not suppress Aβ oligomer formation | MC65 neuroblastoma cells | [6] |

Neuroinflammation and Microglial Activation

Neuroinflammation, mediated by the brain's resident immune cells, the microglia, is a key feature of Alzheimer's disease[8][9]. Activated microglia can release pro-inflammatory cytokines, contributing to neuronal damage. Dihydropyridine calcium channel blockers have demonstrated anti-neuroinflammatory properties by modulating microglial activation.

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: Dihydropyridines such as nicardipine and nifedipine have been shown to inhibit the release of pro-inflammatory molecules like nitric oxide (NO), TNF-α, and IL-6 from activated microglia[8][9][10].

-

Suppression of Microglial Activation: These compounds can suppress the morphological and functional activation of microglia in response to inflammatory stimuli like lipopolysaccharide (LPS)[8][11][12]. This includes inhibiting microglial migration[8][9].

-

Signaling Pathway Modulation: The anti-inflammatory effects are thought to be mediated, at least in part, through the inhibition of key signaling pathways such as NF-κB and AP-1[8][9]. Some evidence suggests these effects may be independent of direct L-type calcium channel blockade[8][9].

Experimental Data on Anti-Neuroinflammatory Effects:

| Compound | Model | Key Findings | Reference |

| Nicardipine | BV-2 microglial cells; Mouse model | Inhibited ATP-induced migration; Reduced LPS/IFN-γ-induced NO, iNOS, and COX-2 expression; Inhibited in vivo microglial activation. | [8][9] |

| Nifedipine | Cuprizone-induced demyelination in mice | Reduced expression of NF-κB p65 and pro-inflammatory cytokines. | [10] |

| Isradipine | 5XFAD mouse model | Did not alter microglia plaque coverage or phenotype. | [13] |

| Nimodipine | In vitro microglia cultures | Reduced cytokine and nitric oxide production following LPS treatment. | [11] |

Synaptic Plasticity and Cognitive Function

Synaptic dysfunction is an early event in Alzheimer's disease, leading to cognitive decline. L-type calcium channels play a crucial role in synaptic plasticity, the cellular mechanism underlying learning and memory[1][2]. While essential for normal synaptic function, their over-activity in disease states can be detrimental.

The use of dihydropyridine calcium channel blockers in dementia has shown mixed but sometimes promising results in clinical and preclinical studies. For instance, a large clinical trial with nimodipine showed moderate benefits in secondary outcome measures for Alzheimer's disease treatment[1]. Some observational studies suggest that the use of these drugs for hypertension may be associated with a reduced risk of cognitive decline[14].

Experimental Protocols

In Vitro Aβ Production Assay:

-

Cell Culture: Human neuroglioma (H4) cells overexpressing amyloid precursor protein (APP) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of the dihydropyridine compound (e.g., amlodipine, nilvadipine) for a specified duration (e.g., 16 hours).

-

Aβ Quantification: The levels of Aβ₁₋₄₀ and Aβ₁₋₄₂ in the cell culture medium are measured using enzyme-linked immunosorbent assay (ELISA).

-

Cell Viability: A cell viability assay (e.g., MTT) is performed to ensure that the observed effects on Aβ levels are not due to cytotoxicity.

In Vivo Microglial Activation Model:

-

Animal Model: C57BL/6 mice are used.

-

Drug Administration: Mice are administered the dihydropyridine compound (e.g., nicardipine at 5 or 50 mg/kg daily) for a set period (e.g., 3 days).

-

Induction of Neuroinflammation: Mice are injected with lipopolysaccharide (LPS) to induce a neuroinflammatory response.

-

Immunohistochemistry: Brain sections are stained with an antibody against Iba-1, a marker for microglia.

-

Analysis: The morphology and density of Iba-1 positive cells are analyzed to assess the degree of microglial activation.

Visualizations

Signaling Pathway of Dihydropyridine Action on Neuroinflammation:

Caption: Dihydropyridines may reduce neuroinflammation by inhibiting L-type calcium channel-mediated calcium influx and subsequent NF-κB activation in microglia.

Experimental Workflow for Aβ Modulation Study:

Caption: A generalized workflow for investigating the impact of dihydropyridines on amyloid-beta production and accumulation both in cell culture and in animal models.

Conclusion and Future Directions

While direct evidence for this compound in neuroscience research is currently limited, the broader class of dihydropyridine calcium channel blockers holds considerable promise as a therapeutic avenue for neurodegenerative diseases, particularly Alzheimer's. Their multifaceted mechanisms, including modulation of amyloid-beta metabolism, suppression of neuroinflammation, and potential for cognitive improvement, warrant further investigation. Future research should focus on elucidating the precise molecular targets of these compounds within the central nervous system and conducting rigorous preclinical and clinical trials to validate their efficacy. Given its unique properties, such as a slow dissociation rate, further investigation into the blood-brain barrier permeability and neuropharmacological profile of this compound is highly encouraged.

References

- 1. Calcium channel blocking as a therapeutic strategy for Alzheimer’s disease: the case for isradipine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of L-type calcium channels in Alzheimer's disease: A potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium channel blockers may be effective in treating memory loss in Alzheimer's disease | EurekAlert! [eurekalert.org]

- 4. Selective Antihypertensive Dihydropyridines Lower Aβ Accumulation by Targeting both the Production and the Clearance of Aβ across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. L-type voltage-gated calcium channel blockade with isradipine as a therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium Channel Blockers, Progression to Dementia, and Effects on Amyloid Beta Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]